1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide, commonly known as PZQ, is a chemical compound that has been extensively researched for its potential in treating parasitic infections. PZQ is a member of the piperazine family of compounds and has been shown to be effective against a variety of parasitic worms.
Wirkmechanismus
The exact mechanism of action of PZQ is not fully understood, but it is believed to work by causing paralysis of the parasites, which then detach from the host tissue and are expelled from the body. PZQ is thought to act on the neuromuscular system of the parasites, causing a decrease in their ability to contract and move.
Biochemical and Physiological Effects:
PZQ has been shown to have a number of biochemical and physiological effects on the parasites it targets. It has been shown to cause a decrease in the activity of enzymes involved in energy metabolism, as well as a decrease in the levels of certain neurotransmitters. PZQ has also been shown to cause changes in the structure and function of the parasites' tegument, which is the outer covering of the worms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PZQ in lab experiments is its broad-spectrum activity against a variety of parasitic worms. This makes it a valuable tool for researchers studying parasitic infections. However, one limitation of using PZQ is its potential toxicity to other organisms, including humans. Careful handling and disposal of PZQ is necessary to minimize the risk of exposure.
Zukünftige Richtungen
There are a number of potential future directions for research on PZQ. One area of interest is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research is the development of new drugs that work in conjunction with PZQ to enhance its effectiveness. Additionally, there is ongoing research into the mechanisms of action of PZQ, which may lead to the development of new drugs with similar activity.
Synthesemethoden
The synthesis of PZQ involves the reaction of piperidine-3-carboxylic acid with 2-aminopyrimidine and pyrazine-2-carboxylic acid. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminoethylamine to yield PZQ.
Wissenschaftliche Forschungsanwendungen
PZQ has been extensively studied for its potential in treating parasitic infections, particularly schistosomiasis. Schistosomiasis is a parasitic disease caused by flatworms of the genus Schistosoma, which infects over 200 million people worldwide. PZQ has been shown to be effective against all species of Schistosoma, making it a valuable tool in the fight against this disease.
Eigenschaften
IUPAC Name |
1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c24-15(19-8-9-22-16-20-4-2-5-21-16)13-3-1-10-23(12-13)14-11-17-6-7-18-14/h2,4-7,11,13H,1,3,8-10,12H2,(H,19,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHYWRHOTCIMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)C(=O)NCCNC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.